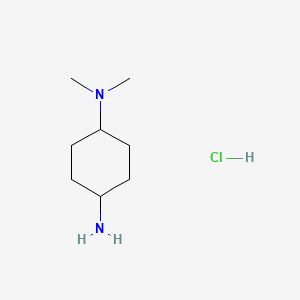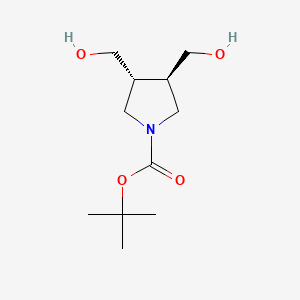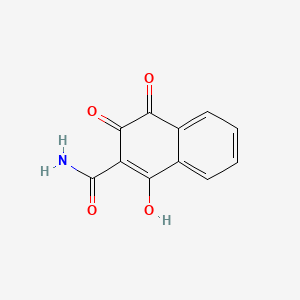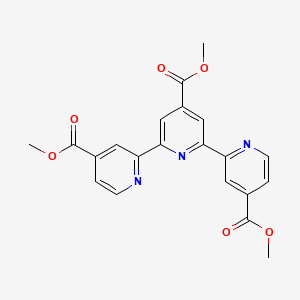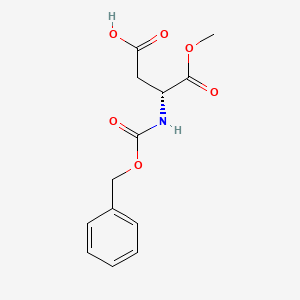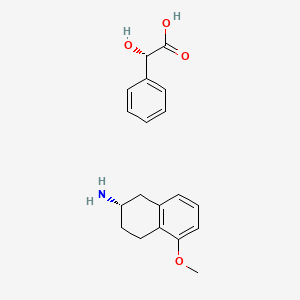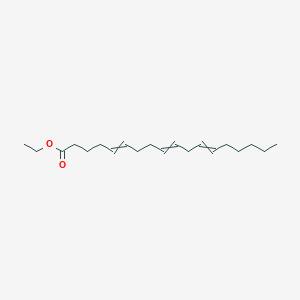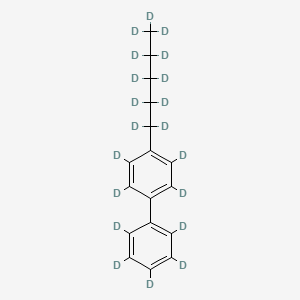
4-N-Pentyldiphenyl-D20
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-N-Pentyldiphenyl-D20 is a chemical compound with the molecular formula C17D20 and a molecular weight of 244.46. It is a deuterated derivative of 4-N-pentyldiphenyl, where deuterium atoms replace hydrogen atoms. This compound is used primarily in research and experimental applications due to its unique properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-N-Pentyldiphenyl-D20 typically involves the deuteration of 4-N-pentyldiphenyl. The process begins with the preparation of 4-N-pentyldiphenyl, which is then subjected to deuterium exchange reactions. These reactions are carried out under specific conditions to ensure the replacement of hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and ensure efficient deuteration. The reaction conditions are optimized to maximize yield and purity .
化学反応の分析
Types of Reactions
4-N-Pentyldiphenyl-D20 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, leading to substituted products.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reactions are typically carried out under acidic or basic conditions.
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4). The reactions are usually conducted under anhydrous conditions.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, reduction may produce alcohols or alkanes, and substitution may result in halogenated or other substituted derivatives .
科学的研究の応用
4-N-Pentyldiphenyl-D20 has a wide range of scientific research applications, including:
Chemistry: Used as a deuterated standard in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Investigated for its potential use in drug development and pharmacokinetic studies to understand the behavior of deuterated drugs in the body.
Industry: Utilized in the development of advanced materials and chemical processes that require deuterated compounds
作用機序
The mechanism of action of 4-N-Pentyldiphenyl-D20 involves its interaction with molecular targets and pathways. The deuterium atoms in the compound can influence the rate of chemical reactions and the stability of intermediates. This isotopic effect can lead to differences in the behavior of deuterated compounds compared to their non-deuterated counterparts. The specific molecular targets and pathways involved depend on the context of the research or application .
類似化合物との比較
Similar Compounds
4-N-Pentyldiphenyl: The non-deuterated version of 4-N-Pentyldiphenyl-D20.
4-N-Pentyldiphenyl-D10: A partially deuterated version with only some hydrogen atoms replaced by deuterium.
4-N-Pentyldiphenyl-D30: A more heavily deuterated version with more hydrogen atoms replaced by deuterium
Uniqueness
This compound is unique due to its specific level of deuteration, which provides distinct isotopic properties. These properties make it valuable for applications that require precise control over reaction kinetics and molecular stability. Its use in NMR spectroscopy, metabolic studies, and drug development highlights its versatility and importance in scientific research .
特性
IUPAC Name |
1,2,3,4,5-pentadeuterio-6-[2,3,5,6-tetradeuterio-4-(1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl)phenyl]benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20/c1-2-3-5-8-15-11-13-17(14-12-15)16-9-6-4-7-10-16/h4,6-7,9-14H,2-3,5,8H2,1H3/i1D3,2D2,3D2,4D,5D2,6D,7D,8D2,9D,10D,11D,12D,13D,14D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFUOTAQBVGAZPR-FSMMDHEUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(C(=C(C(=C2[2H])[2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])[2H])[2H])[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.46 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

